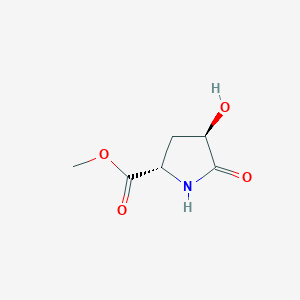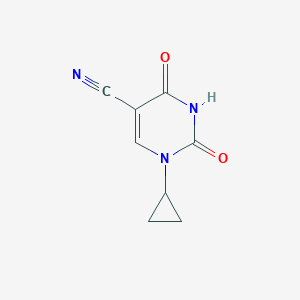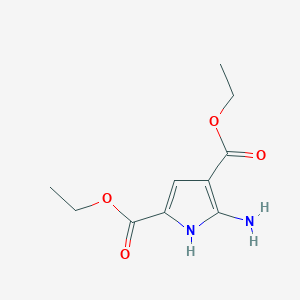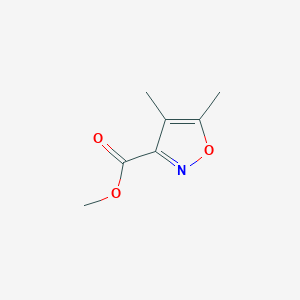
Ethyl 4-(2-(p-tolylamino)-4-thiazolyl)phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-(p-tolylamino)-4-thiazolyl)phenoxyacetate, also known as EPTC, is a selective herbicide that is widely used in agriculture to control weeds in various crops. It was first synthesized in the 1950s and has since become a popular herbicide due to its effectiveness and low toxicity.
Scientific Research Applications
Ethyl 4-(2-(p-tolylamino)-4-thiazolyl)phenoxyacetate has been extensively studied for its herbicidal properties and its effects on the environment. It is commonly used in research to investigate the mechanisms of herbicide resistance in weeds and the impact of herbicides on non-target organisms. Ethyl 4-(2-(p-tolylamino)-4-thiazolyl)phenoxyacetate is also used in studies to evaluate the effectiveness of different herbicide formulations and application methods.
Mechanism of Action
Ethyl 4-(2-(p-tolylamino)-4-thiazolyl)phenoxyacetate inhibits the synthesis of fatty acids in plants by blocking the activity of the enzyme acetyl-CoA carboxylase (ACC). This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately causes its death.
Biochemical and Physiological Effects:
Ethyl 4-(2-(p-tolylamino)-4-thiazolyl)phenoxyacetate has been shown to have low toxicity to humans and animals, but it can have harmful effects on non-target organisms such as aquatic plants and animals. Studies have also shown that Ethyl 4-(2-(p-tolylamino)-4-thiazolyl)phenoxyacetate can affect the growth and development of crops by altering their metabolic processes.
Advantages and Limitations for Lab Experiments
Ethyl 4-(2-(p-tolylamino)-4-thiazolyl)phenoxyacetate is a useful tool for studying herbicide resistance and the effects of herbicides on non-target organisms. Its low toxicity and selectivity make it a safe and effective herbicide for use in research. However, its effectiveness can vary depending on the species of weed and the environmental conditions, which can limit its utility in some experiments.
Future Directions
There are several areas of research that could benefit from further investigation of Ethyl 4-(2-(p-tolylamino)-4-thiazolyl)phenoxyacetate. These include the development of new herbicide formulations that are more effective and environmentally friendly, the identification of new molecular targets for herbicides, and the investigation of the long-term effects of herbicides on the environment. Additionally, research on the mechanisms of herbicide resistance in weeds could lead to the development of new strategies for weed management.
Synthesis Methods
Ethyl 4-(2-(p-tolylamino)-4-thiazolyl)phenoxyacetate can be synthesized by reacting ethyl 4-chloro-2-phenoxyacetate with p-toluidine and thioamide in the presence of a catalyst such as zinc chloride. The reaction produces Ethyl 4-(2-(p-tolylamino)-4-thiazolyl)phenoxyacetate as a yellowish-brown solid with a melting point of 46-48°C.
properties
CAS RN |
168127-32-0 |
|---|---|
Molecular Formula |
C20H20N2O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
ethyl 2-[4-[2-(4-methylanilino)-1,3-thiazol-4-yl]phenoxy]acetate |
InChI |
InChI=1S/C20H20N2O3S/c1-3-24-19(23)12-25-17-10-6-15(7-11-17)18-13-26-20(22-18)21-16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,21,22) |
InChI Key |
OFHHUWUBFXVGCK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C |
synonyms |
ethyl 2-[4-[2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)







